Cas no 2097925-09-0 (3-cyclopropyl-1-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione)

3-cyclopropyl-1-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopropyl-1-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione
- 2097925-09-0
- AKOS040701550
- F6529-2842
- 3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
-
- Inchi: 1S/C24H25N3O4/c28-22-16-26(24(30)27(22)18-10-11-18)17-12-14-25(15-13-17)23(29)20-8-4-5-9-21(20)31-19-6-2-1-3-7-19/h1-9,17-18H,10-16H2
- InChI Key: JDBJZRCDLWDMMB-UHFFFAOYSA-N
- SMILES: O=C1N(CC(N1C1CC1)=O)C1CCN(C(C2=CC=CC=C2OC2C=CC=CC=2)=O)CC1
Computed Properties
- Exact Mass: 419.18450629g/mol
- Monoisotopic Mass: 419.18450629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 3.1
3-cyclopropyl-1-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6529-2842-4mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-2mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-20mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-50mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-25mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-75mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-5μmol |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-5mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-100mg |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6529-2842-10μmol |
3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
2097925-09-0 | 10μmol |
$69.0 | 2023-09-08 |
3-cyclopropyl-1-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 3-cyclopropyl-1-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione
3-Cyclopropyl-1-(2-Phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione: A Comprehensive Overview
3-Cyclopropyl-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione, also known by its CAS number 2097925-09-0, is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule consists of a cyclopropyl group attached to a piperidine ring, which is further connected to an imidazolidine core. The presence of a phenoxybenzoyl substituent adds complexity to the structure, enhancing its bioactivity and stability.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have explored various methodologies to optimize the synthesis pathway, ensuring high yield and purity. Recent studies have highlighted the use of transition metal catalysts, such as palladium complexes, to facilitate key transformations in the synthesis process. These advancements have not only improved the efficiency of production but also opened avenues for scaling up the manufacturing process for industrial applications.
The pharmacological properties of 3-cyclopropyl-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione have been extensively studied in vitro and in vivo models. Preclinical data suggest that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, where it shows promise as a chemotherapeutic agent with reduced toxicity compared to conventional drugs.
In terms of material science applications, the compound's structural integrity and thermal stability make it suitable for use in advanced materials such as high-performance polymers and nanocomposites. Recent breakthroughs in polymer chemistry have demonstrated how this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal resistance. Such applications are particularly relevant in industries such as aerospace and electronics, where materials with exceptional durability are essential.
The environmental impact of synthesizing and using this compound has also been a topic of interest. Researchers have developed eco-friendly synthesis routes that minimize waste generation and reduce energy consumption. These green chemistry approaches align with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 3-cyclopropyl-1-(2-phenoxybenzoyl)piperidin-4-ylimidazolidine-2,4-dione, with its CAS number 2097925-09-0, represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in both therapeutic and industrial contexts. Continued research will undoubtedly unlock further potential uses for this intriguing molecule.
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